molecular formula C9H17NO B117949 Triacetonamine CAS No. 826-36-8

Triacetonamine

Cat. No.: B117949
CAS No.: 826-36-8
M. Wt: 155.24 g/mol
InChI Key: JWUXJYZVKZKLTJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Triacetonamine, also known as 2,2,6,6-tetramethylpiperidin-4-one, is a sterically hindered amine . It is known to interact with various biological targets, demonstrating a range of activities such as antialzheimer, antifungal, antimicrobial, anti-HIV, anticancer, antioxidant, P38 kinase inhibitor, DNA labelling, antispasmodic, psychotropic, and high ganglionic blocking .

Mode of Action

This compound derivatives react via three functional groups including carbonyl, methylenes adjacent to the carbonyl group, and NH . The compound’s interaction with its targets leads to various changes, depending on the specific target and the context of the interaction. For instance, as a P38 kinase inhibitor, it may prevent the activation of the P38 MAPK pathway, thereby influencing cellular responses to stress and inflammation .

Biochemical Pathways

For example, as a P38 kinase inhibitor, it could affect the MAPK signaling pathway .

Pharmacokinetics

The physical properties of this compound, including its density, boiling point, flash point, and melting point, have been determined . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its interaction with various targets. For instance, its antifungal and antimicrobial activities suggest that it can inhibit the growth of certain fungi and bacteria . Its anticancer activity suggests that it may induce apoptosis or inhibit proliferation in cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen and temperature can affect the stability of this compound . Furthermore, the compound’s solubility in water and other solvents can influence its distribution and efficacy in different environments .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Vincubine can be synthesized through the reaction of acetone with ammonium hydroxide. The process involves the condensation of three molecules of acetone with one molecule of ammonium hydroxide, followed by cyclization to form the piperidinone ring . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, Vincubine is produced using large-scale reactors that allow for precise control of reaction parameters. The process involves the continuous addition of reactants and the removal of by-products to maintain optimal reaction conditions . The final product is purified through distillation and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Vincubine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives of Vincubine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vincubine

Vincubine is unique due to its specific protective effects on enzymes and its ability to inhibit thromocyte agglomeration. Unlike other vinca alkaloids, Vincubine is primarily used for its protective and stabilizing properties rather than its anticancer activity .

Properties

IUPAC Name

2,2,6,6-tetramethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUXJYZVKZKLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29334-13-2 (4-methylbenzenesulfonate), 33973-59-0 (hydrochloride), 72361-44-5 (sulfate)
Record name Tempidon
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DSSTOX Substance ID

DTXSID4041527
Record name 2,2,6,6-Tetramethyl-4-piperidone
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Molecular Weight

155.24 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,2,6,6-Tetramethyl-4-piperidinone
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CAS No.

826-36-8
Record name 2,2,6,6-Tetramethyl-4-piperidone
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Record name Tempidon
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Record name Triacetonamine
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Record name 4-Piperidinone, 2,2,6,6-tetramethyl-
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Record name 2,2,6,6-Tetramethyl-4-piperidone
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Record name 2,2,6,6-tetramethyl-4-piperidone
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Record name TRIACETONAMINE
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Record name 2,2,6,6-Tetramethyl-4-piperidinone
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Melting Point

34.9 °C
Record name 2,2,6,6-Tetramethyl-4-piperidinone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Heinz Annalen der Chemie 203 336 (1880) converts acetone to phorone in about 30% yield, and reacts phorone with ammonia to form triacetone amine in 70% yield.
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70%

Synthesis routes and methods II

Procedure details

This compound was prepared according to the method of Sandris and Ourisson, Bull. Soc. Chim. Fr. 25: 345 (1958), in which 25 gms (180 mmoles) of phorone and 180 mls of ammonium hydroxide are stirred at 35° C. for 12 hrs. The solution is then cooled in an ice bath and concentrated HCl is added until the pH of the solution is 1. This solution is then saturated with NaCl and extracted with ether. The pH of the remaining liquid is raised to 10 with ammonium hydroxide followed by ether extraction. The ether solution is then dried with anhydrous sodium sulfate and evaporated to dryness, in vacuo, giving 20 gms (78%) of the desired product, B. P. 80°-85° C. at 15 mm Hg.
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78%

Synthesis routes and methods III

Procedure details

A solution of 15.4 g. of acetonine in 100 ml. of dimethylformamide was added with 19.0 g. of p-toluenesulfonic acid monohydrate. The mixture was stirred at room temperature for 8 hours, then allowed to stand overnight to complete the reaction. After completion of the reaction, the reaction mixture was added with 30% aqueous sodium hydroxide solution and extracted with ether. The extract was dried over anhydrous potassium carbonate and ether was distilled off. The resulting residue was purified by distillation under reduced pressure to obtain triacetonamine in a yield of 88.8%.
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88.8%

Synthesis routes and methods IV

Procedure details

5.0 g. of Acetonine, 0.5 g. of water and 3.1 g. of methanesulfonic acid were added to a mixed solvent comprising 35 g. of acetone and 35 g. of methanol. The mixture was stirred at room temperature for 24 hours to effect the reaction. After completion of the reaction, the reaction mixture was purified in the same manner as in Example 5 to obtain triacetonamine in a yield of 130%.
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Synthesis routes and methods V

Procedure details

5.0 g. of Acetonine and 3.2 g. of ammonium bromide were heated at 44°C. for 15 hours in a mixed solvent comprising acetone and water in various ratios as shown hereinbelow to effect the reaction. After completion of the reaction, the reaction mixture was purified in the same manner as in Example 5 to obtain triacetonamine in a yield as shown hereinbelow.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Triacetonamine, also known as 2,2,6,6-tetramethylpiperidin-4-one, has the molecular formula C9H17NO and a molecular weight of 155.24 g/mol.

ANone: Yes, researchers have utilized various spectroscopic methods to characterize this compound. For instance, one study employed spin labeling with a deuterium-labeled this compound derivative to evaluate the contribution of specific hydrogen atoms to the electron spin resonance (ESR) spectrum. []

ANone: this compound can be synthesized through the condensation reaction of acetone with ammonia. This reaction can be carried out in the presence of various catalysts, including calcium chloride [], acidic mesoporous silicas [], and alkali-treated HY zeolites. []

ANone: Yes, this compound can be alkylated at the 3-position. Researchers have successfully synthesized 3-alkylated this compound derivatives by reacting a lithiated imine derivative of this compound with alkyl halides or styrene oxide. []

ANone: this compound can undergo various reactions, including:

  • Nucleophilic addition: It readily reacts with 1,6-hexandiamine to form N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexandiamine after hydrogenation. []
  • Gewald reaction: this compound can be used in the Gewald reaction to synthesize bicyclic 2-aminothiophenes, which are valuable intermediates for the preparation of thienopyridine and thienopyrimidine derivatives. []
  • Ketal formation: this compound can react with hydroxy derivatives like alcohols in the presence of gaseous hydrogen chloride to form open-chain or cyclic ketals. []
  • Oxidation: this compound can be oxidized to 2,2,6,6-tetramethyl-3,4-piperidinedione using hydrogen peroxide. []

ANone: While this compound itself is not typically used as a catalyst, its derivatives, particularly those containing sulfonic acid groups, have been explored as catalysts in organic synthesis. []

ANone: this compound derivatives, when functionalized with sulfonic acid groups, demonstrate catalytic activity in the continuous synthesis of this compound itself. [] This highlights their potential application in optimizing the production process of this valuable chemical building block.

ANone: Research suggests that this compound possesses hypotensive and vasodilatory effects. [] Intravenous administration of this compound in rats resulted in a dose-dependent decrease in arterial pressure and dilation of arterioles.

ANone: While not a direct therapeutic agent itself, this compound serves as a crucial building block for synthesizing various pharmacologically active compounds. For instance, researchers have synthesized cyclic hydroxamic acid derivatives of this compound and investigated their potential as antitumor agents, specifically for treating lymphatic leukemia. []

ANone: Yes, this compound has been found in extracts from the South China Sea gorgonian Juncella squmata. [] This marine organism is a potential natural source of this compound.

ANone: One method involves melt crystallization technology. This process helps remove impurities and yields a more stable form of this compound. []

ANone: While specific data on this compound's environmental impact might be limited, researchers are increasingly focusing on developing environmentally friendly processes for its synthesis. A study comparing different production methods highlighted the importance of considering waste reduction and resource efficiency in this compound production. []

ANone: Researchers utilize various techniques to study this compound and its derivatives, including:

    ANone: Yes, this compound's versatility makes it valuable across various fields:

    • Polymer Chemistry: Derivatives of this compound are widely used as light stabilizers in polymers, protecting them from degradation caused by ultraviolet (UV) radiation. []

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